N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

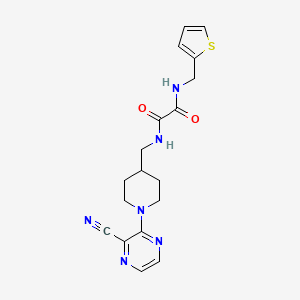

N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative with a complex heterocyclic architecture. The compound features a central oxalamide (N1,N2-substituted oxalic acid diamide) scaffold, with two distinct substituents:

- N1-substituent: A piperidin-4-ylmethyl group functionalized at the 1-position with a 3-cyanopyrazine moiety.

- N2-substituent: A thiophen-2-ylmethyl group, contributing aromaticity and sulfur-based interactions.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S/c19-10-15-16(21-6-5-20-15)24-7-3-13(4-8-24)11-22-17(25)18(26)23-12-14-2-1-9-27-14/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZTZHBPYXGPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Oxalamide Backbone : This central structure consists of two carbonyl groups connected by a nitrogen atom, which can facilitate hydrogen bonding and influence biological interactions.

- Cyanopyrazinyl Group : A six-membered aromatic ring with a cyano group that may enhance electronic properties beneficial for medicinal applications.

- Piperidinyl Group : A nitrogen-containing six-membered ring that can participate in hydrogen bonding, influencing molecular interactions.

Biological Activities

Research indicates that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through interactions with specific enzymes involved in cell cycle regulation. Investigations into its binding affinity to target proteins are ongoing.

- Neurotransmitter Regulation : The compound may interact with neurotransmitter systems, potentially impacting conditions such as anxiety or depression. Its piperidine moiety is particularly relevant in this context.

- Antimicrobial Activity : Some derivatives of oxalamides have shown promise against bacterial strains, suggesting potential applications in treating infections.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity.

Synthesis Steps:

- Formation of the Oxalamide Backbone : The initial step involves the reaction of oxalic acid derivatives with appropriate amines.

- Introduction of the Cyanopyrazinyl Group : This is achieved through nucleophilic substitution reactions.

- Piperidine Modification : The piperidine ring can be introduced via cyclization reactions involving suitable precursors.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of 3-cyanopyrazine and thiophene substituents. Key analogs and their distinctions are summarized below:

Key Structural Observations :

- Heterocyclic Diversity: The target compound’s 3-cyanopyrazine contrasts with thiazole (e.g., compound 8), pyridine (e.g., S336), or indenyl (e.g., BNM-III-170) groups in analogs. Cyanopyrazine may enhance binding to kinases or viral targets via π-π stacking or hydrogen bonding .

Functional Comparison

Antiviral Activity

- Analogs like compound 8 and BNM-III-170 exhibit potent HIV entry inhibition via interactions with the CD4-binding site . The target compound’s cyanopyrazine may mimic pyridine/pyrazine motifs in known inhibitors, but its efficacy would depend on steric compatibility with viral glycoproteins.

- Thiophene vs. Thiazole : Thiophene’s lower electronegativity (vs. thiazole) may reduce polar interactions but improve membrane permeability .

Metabolism and Toxicity

- Oxalamides like S336 and S5456 show minimal CYP inhibition (<50% at 10 μM) and rapid hepatocyte metabolism without amide hydrolysis, suggesting favorable metabolic profiles . The target compound’s thiophene may introduce unique Phase I oxidation pathways, warranting further study.

Q & A

What are the recommended synthetic routes for N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

Level: Basic

The synthesis involves coupling reactions between functionalized piperidine and thiophene precursors. A standard approach employs carbodiimide-mediated amide bond formation between the piperidin-4-ylmethyl amine and oxalamide intermediates. Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF enhance reaction efficiency compared to THF .

- Coupling agents: HATU or EDCI with HOBt improve activation of carboxylic acid intermediates .

- Purification: Gradient column chromatography (5–10% MeOH in DCM) followed by recrystallization from ethanol/water mixtures increases purity .

Which analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic

Critical methods include:

- NMR spectroscopy: ¹H/¹³C NMR verifies connectivity of the piperidine, cyanopyrazine, and thiophene moieties .

- Mass spectrometry: HRMS or ESI-MS confirms molecular weight accuracy (±2 ppm) .

- FTIR: Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) .

- HPLC-UV: Assesses purity using a C18 column with acetonitrile/water gradients (λ = 254 nm) .

How do variations in the substitution pattern on the piperidine and thiophene moieties influence biological activity?

Level: Advanced

Systematic structure-activity relationship (SAR) studies are key:

- Thiophene modifications: Replacing thiophen-2-ylmethyl with furan reduces target affinity due to altered π-π interactions .

- Piperidine substitutions: Bulky groups at the 1-position (e.g., isopropyl) enhance metabolic stability but may reduce solubility .

- Computational modeling: Molecular docking predicts binding modes, highlighting hydrogen bonds between oxalamide carbonyls and catalytic residues .

What strategies resolve discrepancies in biological assay data across different targets?

Level: Advanced

Address discrepancies via:

- Orthogonal assays: Validate binding affinity (SPR) with functional cellular assays .

- Counter-screening: Test against related targets (e.g., kinase panels) to assess selectivity .

- Data normalization: Use Z-score analysis to identify outliers in dose-response curves .

- Inter-lab replication: Minimize technical variability through independent validation .

What are key considerations for designing in vitro pharmacological assays?

Level: Basic

- Cell/enzyme systems: Use target-expressing models (e.g., HEK293T for GPCRs) .

- Solubility: Maintain DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Dose-response: Test 0.1 nM–10 μM in triplicate with positive/vehicle controls .

- Protein binding: Pre-incubate with serum albumin to mimic physiological conditions .

How can molecular docking predict interactions with enzyme targets?

Level: Advanced

- Target preparation: Use high-resolution crystal structures (PDB) and optimize protonation states .

- Docking software: AutoDock Vina or Schrödinger Glide predicts binding poses and scores .

- Key interactions: Prioritize hydrogen bonds (oxalamide-enzyme) and π-π stacking (cyanopyrazine-aromatic pockets) .

- Validation: Run 50 ns molecular dynamics simulations to assess stability .

What are the stability profiles of oxalamide derivatives under storage?

Level: Basic

- Storage conditions: Desiccate at -20°C in amber vials to prevent light/oxidation .

- Stability monitoring: HPLC analysis every 3 months detects degradation (e.g., hydrolysis) .

- Handling: Avoid aqueous buffers with pH <5 or >9 during experiments .

How can synthetic impurities be identified and minimized?

Level: Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.